molecular formula C23H15ClN4O B4848119 (5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B4848119
M. Wt: 398.8 g/mol
InChI Key: KTPXKMUYZFIIJN-MFOYZWKCSA-N
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Description

(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound that features a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted furans, chlorophenyl derivatives, and cyclopenta[b]pyridine precursors. Common synthetic routes may involve:

    Condensation reactions: Combining the furan and chlorophenyl derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the cyclopenta[b]pyridine ring through intramolecular cyclization.

    Functional group modifications: Introducing amino and nitrile groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Flow chemistry: Implementing continuous flow reactors for large-scale production.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile or amino groups to corresponding amines or hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand for studying biochemical pathways and interactions. Its functional groups can interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in materials science, such as the development of novel polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile: can be compared with other compounds featuring similar functional groups or structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O/c1-12-17(9-16-6-7-20(29-16)14-4-3-5-15(24)8-14)21-13(2)19(11-26)23(27)28-22(21)18(12)10-25/h3-9H,1-2H3,(H2,27,28)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPXKMUYZFIIJN-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 2
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(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

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